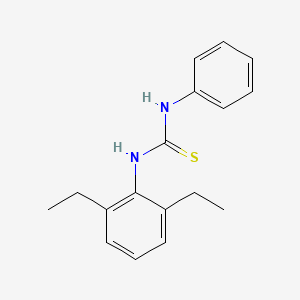

1-(2,6-Diethylphenyl)-3-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-diethylphenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPFWXWDYUHKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2,6 Diethylphenyl 3 Phenylthiourea

Historical and Contemporary Approaches to Thiourea (B124793) Synthesis Relevant to the Compound

The preparation of N,N'-disubstituted thioureas like 1-(2,6-Diethylphenyl)-3-phenylthiourea has been approached through various synthetic strategies. These methods range from classical condensation reactions to modern, more sustainable techniques.

Amine-Isothiocyanate Condensation Reactions

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between a primary or secondary amine and an isothiocyanate. beilstein-journals.orgglobalresearchonline.net For the specific synthesis of this compound, this involves the reaction of 2,6-diethylaniline (B152787) with phenyl isothiocyanate.

The reaction mechanism proceeds via the nucleophilic attack of the amine nitrogen of 2,6-diethylaniline on the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. globalresearchonline.net The presence of the two ethyl groups in the ortho positions of the aniline (B41778) derivative introduces significant steric hindrance, which can influence the reaction rate. Reactions involving sterically hindered amines may require longer reaction times or heating to achieve quantitative conversion. beilstein-journals.org

This method is often preferred due to its "click-type" nature, typically providing high yields and clean product formation without the need for extensive purification. beilstein-journals.org Solvents commonly used for this reaction include acetone (B3395972), which is effective for dissolving the reactants and facilitating the reaction. globalresearchonline.net

Alternative Synthetic Routes and Methodological Innovations

One classical alternative involves the use of carbon disulfide as a thiocarbonyl source. beilstein-journals.orgorganic-chemistry.org This method typically proceeds by reacting an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate. This intermediate can then be reacted with another amine to yield an unsymmetrical thiourea. organic-chemistry.org For the target compound, this would involve the reaction of aniline with carbon disulfide to form a dithiocarbamate, followed by a reaction with 2,6-diethylaniline. However, this method is often more suitable for aliphatic amines. organic-chemistry.org

More recent innovations focus on green chemistry principles. Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful, solvent-free alternative. beilstein-journals.orgresearchgate.net This technique has been successfully applied to the synthesis of N,N'-disubstituted thioureas, often resulting in quantitative yields in short reaction times. beilstein-journals.org For sterically hindered amines like 2,6-dimethylaniline, ball milling has proven effective, suggesting its potential applicability for the synthesis of this compound. beilstein-journals.org

Other modern approaches include the development of new desulfurization reagents to generate isothiocyanates in situ from amines and carbon disulfide under milder conditions. nih.gov Additionally, catalyst-free syntheses in aqueous media have been developed for certain classes of thioureas, highlighting a move towards more sustainable practices. organic-chemistry.orgtandfonline.com

Mechanistic Investigations of this compound Formation Pathways

The primary formation pathway for this compound via the condensation of 2,6-diethylaniline and phenyl isothiocyanate involves a nucleophilic addition mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the highly nucleophilic 2,6-diethylaniline attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of phenyl isothiocyanate.

Intermediate Formation: This attack results in the formation of a zwitterionic intermediate.

Proton Transfer: A subsequent intramolecular or intermolecular proton transfer from the amine nitrogen to the nitrogen of the former isothiocyanate group leads to the final, stable thiourea product.

The rate of this reaction can be influenced by several factors. The nucleophilicity of the amine and the electrophilicity of the isothiocyanate are key. While 2,6-diethylaniline is a primary arylamine, the steric bulk from the two ortho-ethyl groups can sterically hinder the approach of the nucleophilic nitrogen to the isothiocyanate carbon, potentially slowing the reaction compared to unhindered anilines. beilstein-journals.org Electron-donating groups on the aniline would generally increase its nucleophilicity, while electron-withdrawing groups on the phenyl isothiocyanate would increase its electrophilicity, thereby accelerating the reaction. Conversely, electron-donating groups on the isothiocyanate can decrease its reactivity. beilstein-journals.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the scalable synthesis of this compound, optimization of reaction conditions is crucial to ensure high yield, purity, and cost-effectiveness. Key parameters to consider include solvent, temperature, reaction time, and the potential use of catalysts.

Solvent: The choice of solvent is important for reactant solubility and reaction rate. globalresearchonline.net While polar aprotic solvents like acetone are common, greener alternatives such as water or solvent-free conditions (mechanochemistry) are being explored. beilstein-journals.orgglobalresearchonline.nettandfonline.com

Temperature: For reactions involving sterically hindered amines like 2,6-diethylaniline, heating is often necessary to overcome the activation energy barrier. reddit.com Optimization studies would involve screening a range of temperatures to find the balance between a reasonable reaction rate and the prevention of side reactions or decomposition.

Catalysis: While the amine-isothiocyanate reaction often proceeds without a catalyst, the addition of a base like triethylamine (B128534) (TEA) can sometimes accelerate the reaction, particularly with less nucleophilic amines. reddit.com For alternative routes, such as those using carbon disulfide, various catalysts and reagents have been developed to improve efficiency. nih.gov

Reaction Time: The reaction time is dependent on the other conditions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum conversion and avoid prolonged heating that could lead to byproducts.

The following table illustrates a hypothetical optimization study for the synthesis of a generic N,N'-diarylthiourea, demonstrating the interplay of various reaction parameters.

| Entry | Amine | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aniline | Phenyl Isothiocyanate | Acetone | 25 | 4 | None | 95 |

| 2 | 2,6-Diethylaniline | Phenyl Isothiocyanate | DCM | 25 | 24 | None | Low |

| 3 | 2,6-Diethylaniline | Phenyl Isothiocyanate | Chloroform | 60 | 12 | None | Moderate |

| 4 | 2,6-Diethylaniline | Phenyl Isothiocyanate | Chloroform | 60 | 12 | TEA | High |

| 5 | 2,6-Diethylaniline | Phenyl Isothiocyanate | Ball Milling (30 Hz, 45 min) | None | >99 |

Advanced Structural Characterization and Spectroscopic Analysis of 1 2,6 Diethylphenyl 3 Phenylthiourea

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and its conformational isomers. The analysis of the vibrational modes of 1-(2,6-diethylphenyl)-3-phenylthiourea allows for the identification of key structural features.

The FTIR and Raman spectra of thiourea (B124793) and its derivatives are characterized by several key vibrational bands. The N-H stretching vibrations typically appear in the region of 3100-3400 cm⁻¹. In this compound, two distinct N-H groups are present, one attached to the phenyl ring and the other to the diethylphenyl moiety, which may lead to complex absorption patterns in this region due to different electronic environments and potential for hydrogen bonding.

The thioamide group (–NH–C(S)–NH–) gives rise to several characteristic bands. The C=S stretching vibration is of particular interest, though its position can be highly variable and coupled with other vibrations, typically appearing in the 700-850 cm⁻¹ region. The C–N stretching vibrations are also prominent and are usually observed in the 1250-1350 cm⁻¹ range. The bending vibrations of the N-H groups (δN-H) are expected around 1600 cm⁻¹.

Aromatic C-H stretching vibrations from both the phenyl and diethylphenyl rings are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl groups will appear just below 3000 cm⁻¹. The substitution patterns on the aromatic rings will also influence the spectra, with characteristic bands for ortho-disubstituted (diethylphenyl) and monosubstituted (phenyl) rings appearing in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=N | Stretching | 1500 - 1550 |

| N-H | Bending | ~1600 |

| C-N | Stretching | 1250 - 1350 |

| C=S | Stretching | 700 - 850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each type of proton in the molecule. The protons attached to the nitrogen atoms (N-H) would likely appear as broad singlets in the downfield region, typically between δ 8.0 and 10.0 ppm, with their exact chemical shift influenced by solvent and concentration due to hydrogen bonding effects.

The aromatic protons of the unsubstituted phenyl group would likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The aromatic protons of the 2,6-diethylphenyl group are expected to show a more complex pattern, likely a triplet and a doublet, in a similar region.

The methylene (B1212753) protons (–CH₂–) of the two ethyl groups on the diethylphenyl ring would resonate as a quartet, likely in the range of δ 2.5-3.0 ppm, due to coupling with the adjacent methyl protons. The methyl protons (–CH₃) of the ethyl groups would appear as a triplet further upfield, typically around δ 1.0-1.5 ppm.

For comparison, the ¹H NMR spectrum of the related compound 1,3-diphenyl-2-thiourea in DMSO-d₆ shows signals for the N-H protons at approximately δ 9.75 ppm and aromatic protons in the range of δ 7.12-7.50 ppm. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal is expected for the thiocarbonyl carbon (C=S) of the thiourea moiety, typically appearing in the range of δ 180-190 ppm.

The aromatic carbons will resonate in the δ 120-150 ppm region. The carbon atoms of the 2,6-diethylphenyl ring directly attached to the nitrogen and the ethyl groups will have distinct chemical shifts. The ipso-carbon of the phenyl ring attached to the nitrogen will also be in this region.

The aliphatic carbons of the ethyl groups will appear in the upfield region of the spectrum. The methylene carbons (–CH₂–) are expected around δ 20-30 ppm, while the methyl carbons (–CH₃) would be found at approximately δ 10-20 ppm.

In the case of 1,3-diphenyl-2-thiourea, the thiocarbonyl carbon appears at around δ 181 ppm. chemicalbook.com

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) would be invaluable for the unambiguous assignment of all proton and carbon signals.

A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl groups and the coupling between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₁₇H₂₀N₂S) is approximately 296.4 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 296. The fragmentation of thiourea derivatives often involves cleavage of the C-N and C-S bonds. Common fragmentation pathways for N,N'-disubstituted thioureas include the formation of isothiocyanate ions.

For this compound, key fragmentation peaks could correspond to the formation of phenyl isothiocyanate (C₆H₅NCS, m/z 135) and 2,6-diethylphenyl isothiocyanate (C₁₁H₁₃NS, m/z 191). Other significant fragments would likely arise from the cleavage of the ethyl groups from the diethylphenyl ring. For instance, the loss of a methyl radical (CH₃•) would result in a fragment at m/z 281, and the loss of an ethyl radical (C₂H₅•) would lead to a fragment at m/z 267.

The mass spectrum of the simpler 1-phenylthiourea shows a prominent molecular ion peak at m/z 152 and a base peak at m/z 93, corresponding to the aniline (B41778) radical cation [C₆H₅NH₂]⁺•, formed by the loss of HNS. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

| 296 | Molecular ion [M]⁺ |

| 281 | [M - CH₃]⁺ |

| 267 | [M - C₂H₅]⁺ |

| 191 | [C₁₁H₁₃NS]⁺ (2,6-diethylphenyl isothiocyanate) |

| 135 | [C₆H₅NCS]⁺ (phenyl isothiocyanate) |

| 134 | [C₉H₁₂N]⁺ (2,6-diethylaniline radical cation) |

| 93 | [C₆H₇N]⁺ (aniline radical cation) |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound is not publicly available, the structure of the closely related compound, 1,3-bis(2,6-diethylphenyl)thiourea, has been reported and offers significant insights. researchgate.net In this symmetrical molecule, the thiourea unit (S=C-N-C) is essentially planar. The two 2,6-diethylphenyl rings are twisted with respect to this plane due to steric hindrance from the ortho-ethyl groups.

A key feature of the solid-state structure of thioureas is the formation of intermolecular hydrogen bonds. In 1,3-bis(2,6-diethylphenyl)thiourea, the N-H groups act as hydrogen bond donors, and the sulfur atom of the thiocarbonyl group acts as a hydrogen bond acceptor, leading to the formation of dimeric or polymeric structures in the crystal lattice. researchgate.net

For this compound, a similar arrangement is expected. The molecule would likely adopt a conformation where the phenyl and 2,6-diethylphenyl rings are twisted out of the plane of the thiourea core. The solid-state packing would be dominated by N-H···S hydrogen bonds, potentially forming centrosymmetric dimers or extended chains. The presence of the less sterically hindered phenyl group might allow for different packing arrangements compared to its symmetrically substituted counterpart.

Table 3: Anticipated Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) if forming dimers |

| Key Bond Lengths | C=S: ~1.7 Å; C-N: ~1.3-1.4 Å |

| Key Bond Angles | N-C-N: ~116-118°; N-C-S: ~121-123° |

| Supramolecular Motifs | N-H···S hydrogen bonding leading to dimers or chains |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

These strong absorptions are attributed to π→π* electronic transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The chromophores responsible for these transitions in this compound are the phenyl rings and the thiocarbonyl (C=S) group. The conjugation between the aromatic systems and the thiourea moiety influences the energy of these transitions and, consequently, the position of the absorption maxima (λmax).

In addition to the high-energy π→π* transitions, a weaker absorption band corresponding to an n→π* transition may also be present at a longer wavelength. This transition involves the excitation of a non-bonding electron (from the lone pair on the sulfur or nitrogen atoms) to an antibonding π* orbital of the thiocarbonyl group. These n→π* transitions are typically less intense than π→π* transitions.

The substitution pattern on the phenyl rings can significantly impact the electronic spectra. The presence of the two ethyl groups at the 2 and 6 positions of one of the phenyl rings in this compound may cause a slight shift in the absorption maxima compared to unsubstituted 1,3-diphenylthiourea due to their electron-donating inductive effects.

A hypothetical representation of the expected UV-Vis absorption data for this compound, based on the characteristics of similar compounds, is presented in the table below. It is important to note that these are estimated values and require experimental verification.

| Hypothetical Electronic Transition | Estimated λmax (nm) | Probable Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π* (Phenyl rings) | ~ 250 - 270 | High |

| π→π* (C=S group) | ~ 280 - 300 | Moderate to High |

| n→π* (C=S group) | ~ 320 - 350 | Low |

Further experimental studies are necessary to accurately determine the UV-Vis spectroscopic properties of this compound and to fully characterize its electronic structure and chromophoric behavior.

Theoretical and Computational Chemistry of 1 2,6 Diethylphenyl 3 Phenylthiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of organic molecules to find their lowest energy conformation. In studies of various thiourea (B124793) derivatives, DFT has been used to calculate structural parameters such as bond lengths and angles, which show good agreement with data from experimental techniques like X-ray crystallography. researchgate.netnih.gov The optimization process involves finding a true minimum on the potential energy surface, which is confirmed when no imaginary vibrational frequencies are found. For complex molecules, this provides a foundational understanding of their spatial configuration.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for its balance of accuracy and computational efficiency in studying organic molecules.

Basis sets are sets of mathematical functions used to build molecular orbitals. Common choices include Pople-style basis sets like 6-31G+ and 6-311G+. The "G" indicates a Gaussian-type orbital, while the numbers describe the number of functions used for core and valence electrons. The "+" and "++" symbols denote the addition of diffuse functions, which are important for describing anions and systems with lone pairs, while "(d,p)" indicates the addition of polarization functions to allow for more flexibility in orbital shapes. For many thiourea and other organic compounds, levels of theory like B3LYP/6-311++G(d,p) have been shown to provide reliable results that correlate well with experimental data for both structural and spectroscopic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For thiourea derivatives, the HOMO is often localized on the sulfur and adjacent nitrogen atoms, indicating this region is the primary site for electron donation. researchgate.net

Illustrative Example: Frontier Molecular Orbital Energies for a Thiourea Derivative This table presents calculated quantum chemical parameters for a representative thiourea compound, demonstrating the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.17 |

| Energy Gap (ΔE) | 4.08 |

Data is illustrative and based on findings for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, indicating regions that are rich or deficient in electrons. The map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, representing electron-deficient areas susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

For a thiourea derivative like 1-(2,6-Diethylphenyl)-3-phenylthiourea, an MEP map would likely show the most negative potential (red) around the electronegative sulfur atom of the thiocarbonyl group (C=S), identifying it as a primary site for electrophilic interaction. The regions around the N-H protons would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. MEP analysis is a powerful tool for understanding drug-receptor and other intermolecular interactions.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. Every molecule has a unique set of vibrational modes that correspond to specific absorption bands in its IR spectrum.

When calculated, these frequencies are often systematically higher than the experimental values due to the approximations inherent in the calculations (e.g., the harmonic oscillator model) and the absence of environmental effects in the gas-phase calculations. To correct for this, the computed frequencies are typically multiplied by a scaling factor (often around 0.96 for B3LYP functionals) to improve their correlation with experimental data. This combined experimental and theoretical approach allows for confident assignment of complex spectra. For thiourea derivatives, characteristic vibrations include N-H stretching (around 3300-3500 cm⁻¹) and C=S stretching (around 600-700 cm⁻¹).

Illustrative Example: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3486 | 3450 | |

| Aromatic C-H Stretch | 3086 | 3046-3081 | |

| C-C Ring Stretch | 1430 | 1446 |

Data is illustrative and based on findings for analogous compounds.

NMR Chemical Shift Predictions (GIAO ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts using computational methods provides powerful support for assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within the DFT framework.

The process involves optimizing the molecule's geometry and then performing a GIAO calculation at a suitable level of theory. The resulting isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. High correlation (R² values > 0.9) between the calculated and experimental shifts for a proposed structure provides strong evidence for its correctness. This technique is especially valuable for distinguishing between isomers or confirming complex molecular structures.

Illustrative Example: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom Environment | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| Aromatic C-N | 139.5 | 140.2 |

| Aromatic C-H | 129.0 | 129.8 |

| Aromatic C-H | 124.5 | 125.1 |

| Aromatic C-H | 120.1 | 120.9 |

Data is illustrative and based on findings for similar compounds, showing typical accuracy.

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analyses for Intermolecular Interactions

A detailed search of scientific literature did not yield specific studies on the Non-Covalent Interaction (NCI) and Hirshfeld surface analyses for the compound this compound. However, these computational techniques are powerful tools for understanding the intermolecular interactions that govern the crystal packing and supramolecular assembly of related thiourea derivatives. The following sections describe the principles of these analyses and the types of findings they typically reveal for analogous compounds, providing a theoretical framework for how this compound would be analyzed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at the point where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. This "pro-crystal" density is partitioned to define the molecule's unique space.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts. The dnorm function uses the van der Waals radii of the atoms and the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent longer contacts with weaker interactions, while white areas denote contacts around the van der Waals separation.

Two-Dimensional Fingerprint Plots

Complementary to the 3D Hirshfeld surface, 2D fingerprint plots are generated by plotting di against de for all points on the surface. These plots provide a quantitative summary of the different types of intermolecular contacts. Each type of atomic interaction (e.g., H···H, C···H, N···H, S···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each contact to the total Hirshfeld surface area can be calculated.

For thiourea derivatives, H···H contacts typically constitute the largest portion of the surface area, reflecting the hydrogen-rich peripheries of the molecules. ijcrt.org Sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like N–H···S or N–H···O hydrogen bonds, which are common in thiourea crystal structures. researchgate.netresearchgate.net

Illustrative Data from Hirshfeld Surface Analysis of a Thiourea Derivative

The following table provides a hypothetical breakdown of intermolecular contacts for a thiourea derivative, illustrating the kind of data obtained from Hirshfeld surface analysis.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5 |

| C···H / H···C | 22.0 |

| S···H / H···S | 15.2 |

| N···H / H···N | 9.8 |

| O···H / H···O | 5.1 |

| Other | 2.4 |

This table is illustrative and not based on experimental data for this compound.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that reveals both attractive and repulsive non-covalent interactions in real space based on the electron density and its derivatives. The reduced density gradient (RDG) is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density.

This analysis generates 3D isosurfaces that visualize the regions of non-covalent interactions. The color of the isosurfaces indicates the nature of the interaction:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, often found in sterically crowded regions or within rings.

Illustrative Data from NCI Analysis

This table illustrates the types of information that can be derived from an NCI analysis of intermolecular interactions.

| Interaction Type | RDG Isosurface Color | Typical Interaction Energy (kcal/mol) |

| N–H···S Hydrogen Bond | Blue | -3.0 to -6.0 |

| C–H···π Interaction | Green to Bluish-Green | -1.0 to -2.5 |

| π-π Stacking | Green | -1.5 to -3.0 |

| H···H van der Waals | Green | -0.5 to -1.5 |

| Steric Repulsion | Red | > 0 |

This table is illustrative and provides typical energy ranges for these interactions; it is not based on specific calculations for this compound.

Together, Hirshfeld surface and NCI analyses provide a comprehensive picture of the intermolecular forces that dictate the supramolecular architecture of a compound. For this compound, these methods would be invaluable in elucidating the role of the diethylphenyl and phenyl substituents in directing the crystal packing and stabilizing the solid-state structure.

Reactivity, Derivatization, and Transformation Pathways of 1 2,6 Diethylphenyl 3 Phenylthiourea

Role as a Synthetic Intermediate for Complex Molecular Architectures

The thiourea (B124793) moiety is a fundamentally important functional group in synthetic organic chemistry due to its versatile reactivity. Thiourea derivatives, including 1-(2,6-diethylphenyl)-3-phenylthiourea, are widely recognized as crucial intermediates for the synthesis of various heterocyclic compounds such as 1,3-thiazoles, pyrimidines, and 1,2,4-triazines. nih.gov The high electrophilicity of the carbon atom and the nucleophilicity of the sulfur and nitrogen atoms make the thiourea core an important precursor for a wide range of target molecules. nih.gov

The ability to act as a building block stems from the multiple reactive sites within the molecule. The sulfur atom is a soft nucleophile, readily participating in reactions with electrophiles, while the nitrogen atoms can act as nucleophiles or be deprotonated to form more potent nucleophilic species. This dual reactivity allows for controlled cyclization and condensation reactions, making compounds like this compound valuable starting materials for creating complex molecular frameworks, particularly those containing nitrogen and sulfur heterocycles. nih.govchim.it

Heterocyclic Ring Formation Reactions Involving the Thiourea Moiety

The thiourea core of this compound is central to its utility in heterocyclic synthesis. The arrangement of nitrogen and sulfur atoms provides an ideal template for forming five- and six-membered rings, which are prevalent motifs in many biologically active compounds.

A prominent reaction pathway for N,N'-disubstituted thioureas is their cyclization to form thiazolidinone derivatives. These reactions typically involve condensation with a bifunctional reagent that can react with both the sulfur and one of the nitrogen atoms of the thiourea moiety.

A classic example is the reaction with α-haloacetic acid derivatives, such as ethyl chloroacetate. researchgate.net In this process, the sulfur atom of the thiourea acts as a nucleophile, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon of the ester, leading to the formation of a 2-iminothiazolidin-4-one ring system. researchgate.net The reaction can be controlled to favor cyclization at either the alkyl- or aryl-substituted nitrogen, potentially leading to isomeric products. researchgate.net

Table 1: Synthesis of Thiazolidinone Derivatives from Thiourea Precursors

| Thiourea Reactant | Reagent | Product Type | Reference(s) |

|---|---|---|---|

| Generic N,N'-disubstituted thiourea | Ethyl Chloroacetate | 2-Iminothiazolidin-4-one | researchgate.net |

| Functionalized Thiourea | Bromoacyl Bromide | Iminothiazolidinone | researchgate.net |

Thiazoles are a critical class of sulfur-containing heterocycles, and their synthesis from thiourea precursors is a well-established strategy. researchgate.net The most common method is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thiourea with an α-halocarbonyl compound, such as an α-haloketone. researchgate.netorganic-chemistry.org The reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Modern variations of this synthesis have expanded the scope and efficiency. For instance, one-pot, three-component reactions involving amines, isothiocyanates (to form the thiourea in situ), and other synthons like β-nitroacrylates or nitroepoxides provide direct access to highly substituted thiazoles and 2-iminothiazolines under mild conditions. nih.gov Other reagents that can react with thioureas to form thiazoles include α-diazoketones and dithiocarbamates. organic-chemistry.orgbepls.com The versatility of these methods allows for the creation of a diverse library of thiazole derivatives from a common thiourea starting material like this compound. bepls.com

Table 2: Selected Synthetic Routes to Thiazoles from Thiourea Precursors

| Method | Reactants | Product Type | Reference(s) |

|---|---|---|---|

| Hantzsch Synthesis | Thiourea + α-Haloketone | 2-Aminothiazole | researchgate.netorganic-chemistry.org |

| One-Pot Reaction | Amine + Isothiocyanate + Nitroepoxide | 2-Iminothiazole | nih.gov |

| Catalytic Coupling | Thiourea + α-Diazoketone | 2,4-Disubstituted Thiazole | organic-chemistry.org |

| Condensation | Thiourea + Ethyl-4-chloroacetoacetate | 2-Amino-thiazol-4-yl derivative | bepls.com |

Substitution and Functionalization Reactions at the Aromatic Rings and Thiourea Nitrogen Atoms

Beyond cyclization reactions, the this compound molecule offers several sites for substitution and functionalization.

Nitrogen Atoms: The two nitrogen atoms of the thiourea moiety are nucleophilic and can undergo reactions such as alkylation and acylation. nih.govresearchgate.net The choice of which nitrogen reacts can sometimes be controlled by reaction conditions or the steric and electronic nature of the substituents. researchgate.net For instance, acylation typically occurs at the less hindered nitrogen atom. This functionalization is a key step in preparing more complex thiourea derivatives or intermediates for further transformations. nih.gov

Aromatic Rings: Both the 2,6-diethylphenyl ring and the unsubstituted phenyl ring are susceptible to electrophilic aromatic substitution. The activating -NH- group directs substitution to the ortho and para positions of the phenyl ring. The 2,6-diethylphenyl group is also activated, with the diethyl groups directing substitution to the remaining open positions on that ring. The specific conditions and reagents would determine the outcome of such functionalization reactions. researchgate.net

Stereochemical Aspects of Reactivity and Product Formation

The stereochemical outcomes of reactions involving this compound can be influenced by several factors. While the parent molecule is achiral, the introduction of chiral centers or the use of chiral catalysts can lead to stereoselective transformations.

Chiral thiourea derivatives are highly effective as organocatalysts, promoting reactions with high enantioselectivity through hydrogen bonding interactions. chim.itnih.gov By analogy, if this compound were synthesized from a chiral precursor or modified to contain a chiral element, it could be used to direct the stereochemistry of subsequent reactions.

Furthermore, the cyclization to form thiazolidinones can result in isomeric products depending on which nitrogen atom participates in the ring closure. researchgate.net The formation of these isomers is a stereochemical consideration that can be influenced by factors like temperature and solvent, representing a form of reaction control that dictates the final product's constitution. researchgate.net In glycosylation reactions, for example, chiral bis-thiourea catalysts have been shown to promote stereospecific SN2 mechanisms, highlighting the crucial role that the thiourea scaffold can play in achieving high stereoselectivity. nih.gov

Coordination Chemistry and Metal Complexation with 1 2,6 Diethylphenyl 3 Phenylthiourea

Ligand Design Principles and Coordination Modes (N, S, or N,S-Bidentate)

Thiourea (B124793) derivatives are valued ligands due to their multiple donor sites. mdpi.com The coordination behavior of 1-(2,6-Diethylphenyl)-3-phenylthiourea is governed by the presence of a soft sulfur atom and two harder nitrogen atoms within the thiourea backbone (-NH-C(S)-NH-). This allows for several potential coordination modes.

S-Monodentate Coordination: The most common coordination mode for neutral thiourea ligands involves the sulfur atom acting as a lone donor. mdpi.com The sulfur atom's soft character makes it particularly suitable for binding to soft or intermediate metal ions. In this compound, the significant steric hindrance created by the two ethyl groups on the phenyl ring ortho-positions likely favors this mode, as it minimizes steric clash between the ligand and other ligands in the metal's coordination sphere. researchgate.net

N,S-Bidentate Chelation: Thiourea ligands can also coordinate in a bidentate fashion through one nitrogen and the sulfur atom, forming a stable chelate ring. mdpi.com This mode typically occurs after the deprotonation of the nitrogen atom, creating an anionic ligand that forms a stronger bond with the metal center. The acidity of the N-H protons can be influenced by the electronic effects of the phenyl and diethylphenyl substituents. mdpi.com

Bridging Coordination: In some cases, the thiourea ligand can bridge two metal centers, typically using the sulfur atom. This mode is more common in the formation of polynuclear complexes. mdpi.com

The design of this compound, with its bulky 2,6-disubstituted aryl group, is a key principle influencing its coordination. This steric bulk can saturate the coordination sphere of a central metal ion, preventing the coordination of additional ligands and stabilizing monomeric species. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The stoichiometry of the reactants, the choice of solvent, and the reaction temperature can influence the final product's structure and coordination mode. mdpi.com

Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and C-N bonds upon coordination provide evidence of metal-ligand bond formation. A shift in the C=S stretching vibration is indicative of sulfur coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand within the complex. Shifts in the chemical signals of the N-H protons and adjacent carbon atoms can provide insights into the coordination mode. mdpi.com

Elemental Analysis: This technique confirms the empirical formula of the synthesized complexes and the ligand-to-metal ratio. mdpi.com

Note: The following subsections describe the expected coordination behavior with specific metal classes. Detailed experimental data for the specific ligand this compound are not prevalent in the available literature; therefore, the discussion is based on the established principles of thiourea coordination chemistry.

Transition metals, with their variable oxidation states and affinity for sulfur, readily form complexes with thiourea ligands.

Pt(II) and Pd(II): These d8 metal ions typically form square planar complexes. With thiourea ligands, they often coordinate through the sulfur atom. Depending on the steric bulk, complexes with the general formula [MCl2(L)2] or, upon deprotonation, [M(L-H)2] can be formed, where L is the thiourea ligand. researchgate.netrsc.org The bulky 2,6-diethylphenyl group would play a significant role in the kinetic and thermodynamic stability of these complexes.

Au(III): Gold(III) also favors square planar geometries. It can form complexes with thiourea ligands, often involving S-coordination. rsc.org

Cu(I): As a soft metal ion, Cu(I) has a strong affinity for sulfur donors. It can form complexes with various coordination numbers, though linear and trigonal planar geometries are common.

Co(III): Cobalt(III) typically forms octahedral complexes. It can coordinate with thiourea ligands, and the resulting complexes are often diamagnetic and kinetically inert. nih.gov

While less common than transition metals, some main group metals can also form complexes with thiourea derivatives. The interaction is typically through the sulfur atom, especially with heavier main group elements that exhibit softer characteristics.

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography of Complexes)

Single-crystal X-ray diffraction is the most definitive technique for elucidating the solid-state structure of coordination compounds. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For a hypothetical complex of this compound, an X-ray crystal structure would reveal:

The precise coordination mode (S-monodentate or N,S-bidentate).

The geometry around the metal center (e.g., square planar, tetrahedral).

The M-S and any M-N bond lengths.

The orientation of the bulky 2,6-diethylphenyl group and its influence on the crystal packing.

The presence of intermolecular interactions, such as hydrogen bonding involving the N-H groups. nih.gov

The following table provides an illustrative example of the type of crystallographic data that would be obtained for a hypothetical metal complex. This is not experimental data for a known complex of this compound.

| Parameter | Illustrative Value | Description |

| Coordination Geometry | Square Planar | Geometry around the central metal ion |

| M-S Bond Length | 2.2 - 2.4 Å | Distance between the metal and sulfur atom |

| M-N Bond Length | 2.0 - 2.2 Å | Distance between the metal and nitrogen atom |

| S-M-N Angle | ~90° | Bond angle in the chelate ring (if bidentate) |

| Dihedral Angle (Aryl-Thiourea) | 40 - 70° | Twist between the phenyl ring and thiourea plane |

Electronic Structure and Bonding Analysis in Metal-Thiourea Complexes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure and nature of bonding in metal-thiourea complexes. mdpi.comnih.gov These studies can calculate and visualize molecular orbitals, determine the extent of covalent character in the metal-ligand bond, and analyze charge distribution.

Key aspects of the electronic structure include:

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the complex's reactivity and electronic transitions. In thiourea complexes, the HOMO often has significant contributions from the sulfur p-orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insight into charge transfer between the ligand and the metal, quantifying the donor-acceptor interactions that constitute the coordinate bond. nih.gov

Influence of Substituents on Coordination Geometry and Stability

The substituents on the nitrogen atoms of the thiourea core have a profound impact on the properties of the ligand and its metal complexes. mdpi.comwaikato.ac.nz In this compound, the key substituents are the phenyl group and the 2,6-diethylphenyl group.

Electronic Effects: The phenyl groups are electron-withdrawing via induction and can participate in resonance. These effects influence the electron density on the donor atoms (N and S) and the acidity of the N-H protons, which in turn affects ligand-metal bond strength.

Steric Effects: The most significant influence comes from the 2,6-diethylphenyl group. The ethyl groups in the ortho positions create substantial steric hindrance around the adjacent nitrogen atom. waikato.ac.nz This steric bulk:

Hinders coordination at the adjacent nitrogen, making S-monodentate coordination more favorable.

Restricts rotation around the C-N bond, influencing the ligand's conformational preferences.

Enhances the stability of the complex by encapsulating the metal center, protecting it from solvent or other reagents.

Advanced Applications and Material Science Orientations Excluding Clinical/biological Dosage

Catalytic Applications in Organic Transformations (e.g., Organocatalysis)

Thiourea (B124793) derivatives have emerged as a significant class of metal-free organocatalysts, primarily due to their ability to act as hydrogen-bond donors. rsc.orgnih.gov The two N-H protons on the thiourea backbone can form strong hydrogen bonds with substrates, activating them towards nucleophilic attack. This dual hydrogen-bonding capability is a key feature of their catalytic activity in a wide range of organic reactions. rsc.org

Chiral thiourea derivatives are particularly valued as promoters for highly selective asymmetric transformations. nih.gov The substituents on the nitrogen atoms play a crucial role in defining the catalytic pocket and, consequently, the stereochemical outcome of the reaction. In the case of 1-(2,6-diethylphenyl)-3-phenylthiourea, the bulky 2,6-diethylphenyl group creates a specific steric environment around the catalytically active N-H protons. This can influence the approach of substrates and enhance enantioselectivity in asymmetric reactions.

Thiourea-based organocatalysts have been successfully employed in various transformations, including:

Asymmetric Multicomponent Reactions (AMCRs) : These catalysts can simultaneously activate both the electrophile and the nucleophile in multicomponent reactions, enabling the efficient and enantioselective synthesis of complex molecules. rsc.org

Aza-Friedel-Crafts Alkylation : Simple thiourea derivatives have been shown to catalyze the enantioselective aza-Friedel-Crafts alkylation of β-naphthols with isatin-derived ketimines, yielding products with high enantioselectivities. rsc.org

[3+2] Annulation Reactions : Chiral thiourea-phosphine organocatalysts derived from natural sources like L-proline have been developed and applied in asymmetric [3+2] cyclization reactions. sciforum.net

The catalytic efficacy of these compounds is influenced by factors such as the acidity of the N-H protons and the geometric arrangement of the donor sites, which can be fine-tuned by the electronic and steric nature of the aryl substituents. mdpi.com

Supramolecular Chemistry and Crystal Engineering through Hydrogen Bonding and Non-Covalent Interactions

The structure of this compound lends itself to the formation of intricate supramolecular assemblies governed by a variety of non-covalent interactions. Hydrogen bonding is a dominant feature in the crystal structures of phenylthiourea (B91264) derivatives. The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms can act as acceptors.

Key interactions observed in the crystal structures of related thiourea compounds include:

N-H···S Hydrogen Bonds : This is a very common motif in thiourea crystal packing, often leading to the formation of centrosymmetric dimers. nih.gov

N-H···N Hydrogen Bonds : These interactions can also occur, contributing to the formation of extended networks such as hydrogen-bonded tapes. nih.gov

Anion-π Interactions : In the presence of anions, interactions between the anion and the aromatic rings of the phenyl and diethylphenyl groups can occur. rsc.org

Intramolecular Hydrogen Bonds : In appropriately substituted thioureas, intramolecular N-H···N hydrogen bonds can form, influencing the conformation of the molecule. nih.gov

The bulky 2,6-diethylphenyl substituents on this compound are expected to have a significant impact on the crystal packing. These groups can sterically hinder certain intermolecular interactions while promoting others, leading to unique and potentially complex three-dimensional architectures. The interplay of these various non-covalent forces is a central theme in the crystal engineering of thiourea-based materials. researchgate.netresearchgate.net

Table 1: Common Non-Covalent Interactions in Thiourea Derivatives

| Interaction Type | Description | Structural Motif | Reference |

|---|---|---|---|

| N-H···S Hydrogen Bond | Interaction between the N-H proton and the thiocarbonyl sulfur atom. | Centrosymmetric dimers, chains | nih.gov |

| N-H···N Hydrogen Bond | Interaction between the N-H proton and a nitrogen atom. | Tapes, sheets | nih.gov |

| Intramolecular H-Bond | Hydrogen bond within the same molecule, often with an ortho-substituent. | Planarization of part of the molecule | nih.gov |

| Anion-π Interaction | Interaction between an anion and the electron cloud of an aromatic ring. | Stabilizes crystal packing in salts | rsc.org |

Chemo-sensing and Ionophore Development for Metal Detection

Thiourea derivatives are effective ligands for the complexation of metal ions, particularly soft heavy metals. sci-hub.se The sulfur atom of the thiourea group, being a soft base according to the Hard-Soft Acid-Base (HSAB) principle, exhibits a strong affinity for soft acid metal ions such as mercury(II), lead(II), and copper(II). sci-hub.se This property makes compounds like this compound potential candidates for use as ionophores in chemical sensors.

The development of thiourea-based chemosensors often involves coupling the thiourea recognition unit to a signaling unit, such as a fluorophore. figshare.comresearchgate.net Upon binding of a target metal ion to the thiourea moiety, a change in the optical properties of the signaling unit, such as fluorescence quenching or enhancement, provides a detectable signal. figshare.comresearchgate.net

Key aspects of thiourea-based chemosensors include:

Selectivity : The selectivity for a particular metal ion can be tuned by modifying the substituents on the thiourea core. The steric and electronic environment created by the 2,6-diethylphenyl and phenyl groups in the title compound would influence its binding affinity and selectivity towards different metal ions.

Sensing Mechanism : The binding of a metal ion to the sulfur and nitrogen atoms of the thiourea can disrupt processes like photoinduced electron transfer (PET), leading to a change in fluorescence. researchgate.netuzh.ch

Applications : These sensors are developed for the detection of environmentally and biologically relevant metal ions in various media, including aqueous solutions. figshare.com

While specific studies on this compound as a chemosensor are not detailed, the broader class of thiourea derivatives has been extensively investigated for this purpose. For example, various thiourea derivatives have been incorporated into ion-selective electrodes (ISEs) for the potentiometric detection of copper and lead ions. sci-hub.se

Table 2: Examples of Thiourea Derivatives in Metal Sensing

| Thiourea Derivative | Target Ion | Sensing Method | Reference |

|---|---|---|---|

| Naphthalimide-based thioureas | Hg²⁺, Zn²⁺, Cd²⁺ | Fluorescence Spectroscopy | figshare.comresearchgate.net |

| 1-Furoyl-3,3-diethylthiourea | Cu²⁺ | Potentiometry (Ion-Selective Electrode) | sci-hub.se |

| 1,3-bis(N'-benzoylthioureido)benzene | Pb²⁺ | Potentiometry (Ion-Selective Electrode) | sci-hub.se |

| Triazole-imidazole ligands with thiourea | Ag⁺ | Fluorescence Spectroscopy | mdpi.com |

Precursor Roles in Nanomaterials Synthesis (e.g., Metal Sulfide (B99878) Nanoparticles)

Thiourea and its derivatives are widely used as sulfur source precursors in the synthesis of metal sulfide nanoparticles. nih.govbohrium.comnih.gov These nanoparticles have applications in various fields, including photocatalysis, electronics, and energy storage. bohrium.com The synthesis typically involves the thermal decomposition of the thiourea derivative in the presence of a metal salt in a high-boiling point solvent. nih.gov

The chemical structure of the thiourea precursor plays a critical role in determining the properties of the resulting nanoparticles. The substituents on the thiourea molecule can be systematically varied to tune the decomposition temperature and reaction kinetics. researchgate.net This control over reactivity allows for the manipulation of the nucleation and growth phases of nanoparticle formation, thereby controlling their final size, shape, and crystal structure. researchgate.net

For example, a library of substituted thioureas has been used to control the size of lead sulfide (PbS) nanocrystals by tuning the precursor conversion kinetics. researchgate.net A faster reaction rate leads to a higher number of nucleation events and thus smaller nanoparticles at full conversion. The use of a substituted thiourea like this compound could offer a specific reactivity profile due to the electronic and steric effects of its substituents, enabling the synthesis of metal sulfide nanoparticles with desired characteristics. Other complexes, such as dithiocarbamates which contain a thioureide form, are also used as single-source precursors for metal sulfide nanoparticles. researchgate.net

Role in Polymer Chemistry and Functional Materials Design

The unique properties of the thiourea functional group make it an attractive component for the design of advanced functional materials and polymers. By incorporating thiourea moieties into a polymer structure, either as part of the main chain or as a pendant group, materials with specific capabilities can be created. nih.gov

Potential applications of incorporating a molecule like this compound into polymers include:

Functional Polymers for Metal Scavenging : Polymers functionalized with thiourea groups can be used to selectively bind and remove heavy metal ions from solutions, owing to the strong affinity of the sulfur atom for these metals.

Catalytic Polymers : Immobilizing thiourea-based organocatalysts onto a polymer support can facilitate catalyst recovery and reuse, which is a key principle of green chemistry.

Self-Healing Materials : The reversible nature of the hydrogen bonds formed by thiourea groups can be exploited in the design of supramolecular polymers with self-healing properties.

Thiol-Reactive Polymers : While not directly involving thiourea, related chemistries show that functional groups can be incorporated into polymers and later modified. For instance, polymers with pentafluorophenyl groups can undergo selective substitution reactions with thiols, demonstrating a pathway for creating complex functional materials. researchgate.net

The design of such functional polymers would leverage the hydrogen-bonding capabilities, metal-binding affinity, and catalytic potential of the thiourea core, with the phenyl and 2,6-diethylphenyl groups influencing the polymer's solubility, morphology, and the accessibility of the functional sites.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies as Investigative Tools

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used to investigate and predict the activity of chemical compounds, including thiourea derivatives. nih.govjppres.com These in silico methods are crucial in the rational design of new molecules with enhanced properties, be it for catalytic, sensing, or other material applications.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For thiourea derivatives, docking studies are often used to:

Understand binding interactions with biological targets like enzymes or receptors. jppres.comnih.gov

Elucidate the mechanism of action of thiourea-based catalysts by modeling their interaction with substrates in the transition state.

Predict the binding affinity of thiourea-based ionophores with various metal ions.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their observed activity. nih.gov This is achieved by correlating molecular descriptors (which quantify physicochemical properties like hydrophobicity, electronic effects, and steric parameters) with the activity of interest. For thiourea derivatives, QSAR studies have been employed to:

Predict the hypotensive activity of piperazine (B1678402) derivatives, where resonance and hydrophobic parameters were found to be important. nih.gov

Model the anticancer activity of sulfur-containing compounds, identifying key molecular properties like mass, polarizability, and the presence of specific bonds as crucial predictors. nih.gov

Guide the design of new potential antioxidants by identifying the structural features that enhance activity. pensoft.net

These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, saving time and resources in the development of new materials and molecules.

Table 3: Applications of QSAR and Molecular Docking for Thiourea-Related Compounds

| Study Type | Compound Class | Application/Target | Key Findings/Purpose | Reference |

|---|---|---|---|---|

| Molecular Docking | Phenylthiourea derivatives | Anticancer (Checkpoint kinase 1) | Predicted binding affinity and stability, guiding synthesis of new candidates. | jppres.com |

| QSAR | Sulfur-containing thiourea derivatives | Anticancer | Identified key molecular descriptors (mass, polarizability, etc.) for activity. | nih.gov |

| Molecular Docking | Naphthylthiourea derivatives | Antiparkinsonian (Adenosine A2A receptor) | Understood binding interactions to guide the design of potent antagonists. | nih.gov |

| QSAR | Phenylthiopropyl piperazines | Hypotensive activity | Showed that resonance and hydrophobic parameters are important for activity. | nih.gov |

| QSAR | Thiazole (B1198619) derivatives | Antioxidant activity | Developed predictive models for designing new potential antioxidants. | pensoft.net |

Future Research Directions and Emerging Paradigms for 1 2,6 Diethylphenyl 3 Phenylthiourea

Development of Novel Synthetic Methodologies

While the fundamental synthesis of unsymmetrical thioureas is well-established, often involving the reaction of an isothiocyanate with an amine, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The classical approach of reacting phenyl isothiocyanate with 2,6-diethylaniline (B152787) is a common method. A Russian patent describes a general method for N-phenylthiourea derivatives involving the reaction of an isothiocyanate with an amine in an anhydrous inert organic solvent at temperatures between 10-40 °C. google.com

Future advancements are expected to move beyond these traditional methods. Key areas for development include:

Catalyst-Free and Solvent-Free Synthesis: Inspired by green chemistry principles, researchers are exploring methods that minimize or eliminate the need for catalysts and hazardous solvents. One such approach involves heating primary or secondary amines with dithiocarbamates under solvent-free conditions, which has been shown to produce unsymmetrical thioureas in high yields. researchgate.net Another promising route is the use of water as a solvent, where alkylamines or arylamines react with phenyl chlorothionoformate to form thiocarbamates, which then react with another amine to yield the desired unsymmetrical thiourea (B124793). nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields. nih.gov Developing specific microwave-assisted protocols for the synthesis of sterically hindered diarylthioureas like 1-(2,6-diethylphenyl)-3-phenylthiourea could offer a significant advantage over conventional heating methods. nih.gov

Flow Chemistry: Continuous flow synthesis offers benefits such as improved safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry setup could enable more efficient and reproducible production.

Multi-component Reactions: Designing one-pot, multi-component reactions that bring together the constituent parts of the molecule in a single synthetic operation would be a highly efficient strategy. researchgate.net

These novel methodologies will not only make the synthesis of this compound and its derivatives more accessible and environmentally friendly but also facilitate the creation of libraries of related compounds for structure-activity relationship studies.

Exploration of Advanced Spectroscopic Probes (e.g., THz Spectroscopy)

The structural and electronic characterization of this compound has traditionally relied on standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While 1H and 13C NMR are invaluable for elucidating the molecular structure in solution, nih.govmdpi.comresearchgate.net and FTIR confirms the presence of functional groups like the C=S and N-H moieties, mdpi.com future research will benefit from the application of more advanced spectroscopic probes.

Terahertz (THz) Spectroscopy: Operating between 0.1 and 10 THz, this technique is particularly sensitive to low-frequency molecular vibrations, rotational modes, and intermolecular interactions. omicsonline.orgresearchgate.netresearchgate.net For this compound, THz spectroscopy could provide unique insights into:

Polymorphism: Identifying and characterizing different crystalline forms of the compound, which can have distinct physical properties.

Intermolecular Interactions: Probing the hydrogen bonding networks and other weak interactions that govern the solid-state packing of the molecules.

Conformational Dynamics: Studying the low-energy vibrational modes associated with the rotation of the phenyl and diethylphenyl groups.

The application of THz spectroscopy has been demonstrated for the detection and characterization of various materials, including biomolecules, explosives, and polymers, highlighting its potential for detailed material analysis. researchgate.netfrontiersin.orgnih.gov

Solid-State NMR (ssNMR) Spectroscopy: While solution-state NMR provides information about the averaged molecular structure, ssNMR can probe the structure and dynamics in the solid state. This would be particularly useful for studying the effects of the sterically bulky diethylphenyl group on the molecular conformation and packing in the crystalline form.

By combining these advanced spectroscopic techniques with established methods, a more complete and nuanced understanding of the structure-property relationships of this compound can be achieved.

Integration of Machine Learning in Computational Design and Property Prediction

The integration of machine learning (ML) with computational chemistry is an emerging paradigm that can accelerate the discovery and design of new materials with desired properties. science.govprepchem.com For this compound and its derivatives, ML models can be trained on datasets generated from high-throughput quantum chemical calculations (like Density Functional Theory, DFT) to predict a wide range of properties. researchgate.netnih.govchemrxiv.org

Key areas where ML can make a significant impact include:

Prediction of Electronic and Optical Properties: ML models can be developed to rapidly predict key electronic properties such as HOMO/LUMO energies, ionization potentials, and electron affinities, as well as optical properties like absorption and emission spectra. nih.govrsc.orgarxiv.org This would enable the rapid screening of large virtual libraries of derivatives for applications in organic electronics.

Structure-Property Relationship Elucidation: By analyzing the features that are most important for accurate predictions, ML models can help to uncover complex structure-property relationships that may not be immediately obvious from manual inspection of data.

Inverse Design: More advanced generative ML models could be employed for the inverse design of new thiourea derivatives with specific target properties. For example, a model could be tasked with designing a molecule with a specific band gap or emission wavelength.

The development of curated datasets of organic molecules and their properties is crucial for training accurate and robust ML models. nih.gov As these datasets grow, the predictive power and applicability of ML in the design of novel thiourea-based materials will continue to expand.

Expansion of Coordination Chemistry to New Metal Centers and Architectures

The thiourea moiety, with its sulfur and nitrogen donor atoms, is an excellent ligand for a wide range of metal ions. rsc.org The coordination chemistry of thiourea derivatives has been extensively studied, leading to complexes with interesting structural motifs and applications. rsc.org For this compound, the presence of the bulky 2,6-diethylphenyl group is expected to have a significant influence on the coordination behavior, potentially leading to novel metal complexes with unique architectures and reactivity.

Future research in this area should focus on:

Exploration of a Wider Range of Metal Centers: While complexes with transition metals like copper, nickel, and zinc are common, rsc.org exploring the coordination of this ligand with less-common metal centers, including main group elements, lanthanides, and actinides, could lead to new materials with interesting magnetic, optical, or catalytic properties. The coordination chemistry of sterically hindered thioureas with tellurium has been reported, suggesting that main group metal complexes are accessible. researchgate.net

Control of Coordination Mode and Isomerism: The steric bulk of the 2,6-diethylphenyl group could be exploited to control the coordination mode of the thiourea ligand (e.g., monodentate vs. bidentate) and to favor the formation of specific isomers. Studies on functionalized thiourea ligands have shown that steric factors can influence isomerization and the resulting coordination modes. chemrxiv.org

Supramolecular Chemistry and Crystal Engineering: The interplay of coordination bonds and non-covalent interactions (e.g., hydrogen bonding, π-stacking) can be used to construct complex supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). The directional nature of the N-H groups in the thiourea moiety makes it an excellent building block for crystal engineering.

Catalytic Applications: Metal complexes of thiourea derivatives have shown promise in catalysis. Investigating the catalytic activity of complexes of this compound in various organic transformations is a promising avenue for future research.

The steric hindrance provided by the diethylphenyl groups could stabilize unusual coordination geometries and low-coordinate metal centers, leading to complexes with enhanced catalytic activity or novel photophysical properties.

Investigation into Unexplored Materials Science Applications

Beyond the more established applications of thiourea derivatives, there are several emerging areas in materials science where this compound and its derivatives could find utility.

Organic Electronics: The π-conjugated system of the phenyl rings and the potential for tuning the electronic properties through substitution make this compound a candidate for use in organic electronic devices. Future research could explore its potential as a component in:

Organic Light-Emitting Diodes (OLEDs): As a host material or as a component in emissive layers.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As a donor or acceptor material. The ability of deep neural networks to predict the electronic properties of organic semiconductors could greatly accelerate research in this area. arxiv.org

Chemical Sensors: The thiourea moiety is known to interact with various anions and metal ions. researchgate.netresearchgate.net This property can be exploited to develop chemosensors. Future work could focus on designing and synthesizing derivatives of this compound that exhibit a colorimetric or fluorescent response upon binding to a specific analyte. The development of metasurfaces for sensing applications is a rapidly growing field where novel organic recognition elements are needed. mdpi.com

Precursors for Advanced Materials: Thiourea derivatives can serve as precursors for the synthesis of other materials. For instance, they can be used to generate iminyl radicals for the synthesis of nitrogen-containing compounds. rsc.org Exploring the use of this compound as a precursor for the synthesis of novel heterocyclic compounds or as a single-source precursor for the deposition of metal sulfide (B99878) thin films could be a fruitful area of research.

By venturing into these less-explored territories, the full potential of this compound as a versatile building block for advanced materials can be realized.

Q & A

Q. What are the established synthetic routes for 1-(2,6-Diethylphenyl)-3-phenylthiourea, and how are reaction conditions optimized?

The synthesis typically involves reacting 2,6-diethylaniline with phenyl isothiocyanate under controlled conditions. Thiophosgene or thiocarbonyl reagents are often used to introduce the thiourea moiety. Key parameters include temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products like symmetrical thioureas. Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : NMR (¹H/¹³C) identifies substitution patterns (e.g., diethylphenyl vs. phenyl groups). The thiourea NH protons typically appear as broad singlets (δ 9–11 ppm). IR confirms the C=S stretch (~1250–1350 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves bond lengths and angles. For example, the C=S bond length averages 1.68 Å, and dihedral angles between aromatic rings indicate steric effects .

Q. Table 1: Representative Crystallographic Data

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C=S bond length | 1.68 | |

| Diethylphenyl ring twist | 12.5° | |

| Hydrogen bond (N–H···S) | 2.89 |

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Using SHELXL for refinement, researchers apply constraints (e.g., DFIX for bond distances) and test for twinning laws (e.g., BASF parameter). High-resolution data (d-spacing < 0.8 Å) and iterative least-squares refinement improve model accuracy .

Q. What computational approaches validate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and electrostatic potentials. Experimental UV-Vis spectra (λmax ~270 nm) correlate with TD-DFT results to confirm charge-transfer transitions involving the thiourea group .

Q. How is the compound’s biological activity evaluated, and what mechanistic insights exist?

In vitro assays assess enzyme inhibition (e.g., urease or kinases) via dose-response curves (IC₅₀ values). Molecular docking studies suggest interactions with active-site residues, such as hydrogen bonding between the thiourea sulfur and histidine side chains. Stability under physiological conditions is tested via HPLC monitoring of degradation products .

Methodological Notes

- Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Crystallization : Slow evaporation from DMF/ethanol mixtures yields diffraction-quality crystals .

- Data Validation : Cross-check computational results with experimental spectroscopic/crystallographic data to mitigate model bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.